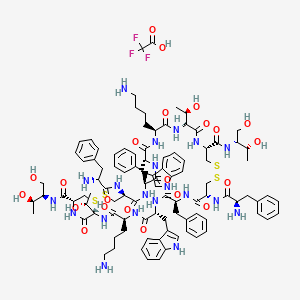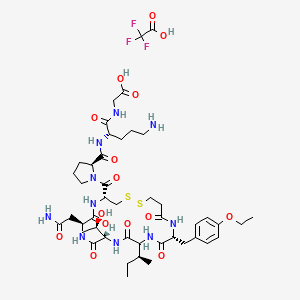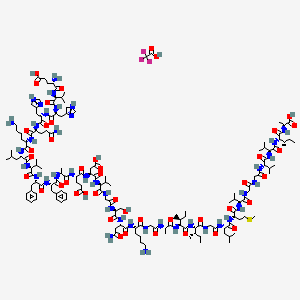
Ac-Gly-Ala-Lys-AMC Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-Gly-Ala-Lys-AMC Trifluoroacetate is a peptide compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is a fluorogenic substrate used primarily for the determination of protease activity. Upon hydrolysis, it releases the fluorescent product 7-amino-4-methylcoumarin, which is detectable under UV light .
Mécanisme D'action
Target of Action
The primary target of Ac-Gly-Ala-Lys-AMC Trifluoroacetate is the histone deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.
Mode of Action
This compound is used as a control peptide for protease-coupled HDAC assays . It interacts with its target HDAC by undergoing hydrolysis and releasing the fluorescent product 7-amino-4-methylcoumarin (AMC) .
Biochemical Pathways
The compound affects the biochemical pathway involving HDACs. By acting as a control peptide in HDAC assays, it helps in the determination of protease activity . The downstream effects include changes in gene expression regulated by the acetylation and deacetylation of histones.
Result of Action
The hydrolysis of this compound releases AMC, a fluorescent product . This fluorescence can be detected under UV light, providing a signal that indicates the activity of the protease .
Action Environment
For instance, it is recommended to be stored at temperatures below -15°C .
Analyse Biochimique
Biochemical Properties
Ac-Gly-Ala-Lys-AMC Trifluoroacetate is used in protease-coupled histone deacetylase (HDAC) assays . It interacts with various enzymes and proteins, particularly proteases, in biochemical reactions . When these proteases act on this compound, it undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC) .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate in protease activity assays . The hydrolysis of this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by proteases . This process releases AMC, which is fluorescent under UV light and can emit a fluorescent signal . This fluorescence can be used to measure the activity of the protease .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in protease activity assays . Over time, the fluorescence signal from the released AMC can be measured to determine the activity of the protease .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a substrate in protease activity assays . The hydrolysis of this compound by proteases is a key step in these pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gly-Ala-Lys-AMC Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Gly-Ala-Lys-AMC Trifluoroacetate primarily undergoes hydrolysis reactions. The hydrolysis of the peptide bond releases the fluorescent product 7-amino-4-methylcoumarin .
Common Reagents and Conditions
Reagents: Trifluoroacetic acid (TFA), carbodiimides, and various protecting groups.
Conditions: The reactions are typically carried out under mild conditions to prevent degradation of the peptide.
Major Products
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which emits fluorescence under UV light .
Applications De Recherche Scientifique
Ac-Gly-Ala-Lys-AMC Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in the investigation of proteolytic pathways and enzyme kinetics.
Industry: Utilized in the development of high-throughput screening methods for drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Lys(Ac)-AMC: Another fluorogenic substrate used for protease assays.
Boc-Lys(Tfa)-AMC: Similar in structure and function, used in protease activity determination
Uniqueness
Ac-Gly-Ala-Lys-AMC Trifluoroacetate is unique due to its specific sequence and the presence of trifluoroacetate, which enhances its solubility and stability. Its ability to release a fluorescent product upon hydrolysis makes it particularly valuable in high-throughput screening and diagnostic applications .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O6.C2HF3O2/c1-13-10-21(31)34-19-11-16(7-8-17(13)19)27-23(33)18(6-4-5-9-24)28-22(32)14(2)26-20(30)12-25-15(3)29;3-2(4,5)1(6)7/h7-8,10-11,14,18H,4-6,9,12,24H2,1-3H3,(H,25,29)(H,26,30)(H,27,33)(H,28,32);(H,6,7)/t14-,18-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWXWJPVPJYVFG-DJKAKHFESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B6295640.png)













